2-[2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is bonded to a 2-chlorophenyl group via an ethenyl linkage. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 2-chlorophenyl ethenyl precursor. This can be achieved through the reaction of 2-chlorobenzaldehyde with an appropriate vinylating agent under basic conditions.
Formation of the Boronic Ester: The key step involves the reaction of the 2-chlorophenyl ethenyl precursor with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0).
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation of the boronic ester.
Substituted Phenyl Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
2-[2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: Utilized in the development of drug candidates through the formation of biaryl structures, which are common in many pharmaceuticals.
Material Science: Employed in the synthesis of organic materials with specific electronic properties for use in organic electronics and photovoltaics.
Biological Research: Used to create bioconjugates and probes for studying biological systems.
Mechanism of Action
The mechanism by which 2-[2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The process can be summarized as follows:
Activation of the Palladium Catalyst: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura reactions but lacks the ethenyl linkage and tetramethyl groups.
4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane: Similar structure but with different substituents on the phenyl ring.
2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the ethenyl linkage, making it less versatile in certain reactions.
Uniqueness
2-[2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the ethenyl linkage and the tetramethyl groups on the dioxaborolane ring. This structure provides enhanced stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
1377186-57-6 |
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Molecular Formula |
C14H18BClO2 |
Molecular Weight |
264.6 |
Purity |
95 |
Origin of Product |
United States |
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